Fmoc-D-Dab(Ac)-OH
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Overview
Description
Fmoc-D-Dab(Ac)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-diaminobutyric acid acetate, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dab(Ac)-OH typically involves the protection of the amino group of D-diaminobutyric acid with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The reaction is carried out in an organic solvent like dimethylformamide. The acetate group is introduced by reacting the protected amino acid with acetic anhydride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of solid-phase peptide synthesis techniques allows for efficient production and easy purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Dab(Ac)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Acylation Reactions: The free amino group can react with various acylating agents to form amide bonds.
Substitution Reactions: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-diaminobutyric acid.
Acylated Products: Formation of amide bonds with various acyl groups.
Substituted Products: Introduction of new functional groups in place of the acetate group.
Scientific Research Applications
Chemistry
Fmoc-D-Dab(Ac)-OH is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it an essential building block in the creation of complex peptide sequences.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine
The compound is utilized in the design of peptide-based vaccines and diagnostic tools. Its role in the synthesis of bioactive peptides makes it valuable in the development of new medical treatments.
Industry
This compound is used in the production of peptide-based materials for various industrial applications, including the development of biomaterials and nanomaterials.
Mechanism of Action
The primary mechanism of action of Fmoc-D-Dab(Ac)-OH involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The acetate group provides additional stability to the molecule, ensuring its integrity during the synthesis process.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Dap(Ac)-OH: 9-fluorenylmethyloxycarbonyl-D-diaminopropionic acid acetate.
Fmoc-D-Orn(Ac)-OH: 9-fluorenylmethyloxycarbonyl-D-ornithine acetate.
Uniqueness
Fmoc-D-Dab(Ac)-OH is unique due to its specific structure, which includes a four-carbon chain in the side group. This structure provides distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis. Compared to similar compounds like Fmoc-D-Dap(Ac)-OH and Fmoc-D-Orn(Ac)-OH, this compound offers different reactivity and stability profiles, allowing for tailored synthesis strategies.
Properties
IUPAC Name |
(2R)-4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRDUFTKVHNDO-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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